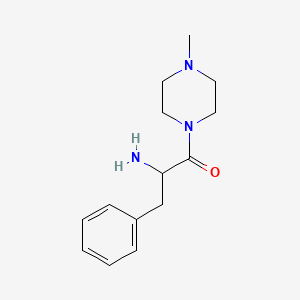
2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one” is a chemical compound with the molecular formula C7H16ClN3O . It is used for proteomics research .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 230.13 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability would require experimental determination.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound 3-(Benzylpiperazin-1-yl)-1-(4-ethoxyphenyl)-2-phenylpropan-1-one was synthesized, and its amino ketone form was reduced to create derivatives with potential biological properties. This synthesis pathway involved interactions with Grignard reagents and lithium aluminum hydride reduction (Геворгян et al., 2017).
Biological Activities
- Some derivatives of the synthesized compounds exhibited anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. This indicates potential therapeutic applications in pain management and inflammation control (Gevorgyan et al., 2017).
Structure-Activity Relationships
Ligand Affinity and Selectivity
- Research on the structure-activity relationship around the phenyl alkyl ether moiety of certain compounds revealed that substitutions can lead to potent and selective agonists with improved aqueous solubility. This highlights the importance of specific structural modifications for enhancing drug effectiveness (Collins et al., 1998).
Optimization of H4 Receptor Ligands
- Systematic modifications of 2-aminopyrimidines optimized their potency as ligands for the histamine H4 receptor. This led to compounds with significant in vitro and in vivo anti-inflammatory and antinociceptive activities, demonstrating their potential in pain management (Altenbach et al., 2008).
Green Chemistry and Sustainable Synthesis
Environmentally Friendly Catalysts
- A study demonstrated the use of a nanocrystalline titania-based sulfonic acid material as an effective, efficient, and reusable catalyst for synthesizing certain derivatives under solvent-free conditions. This approach highlights the importance of green chemistry principles in drug synthesis (Murugesan, Gengan, & Krishnan, 2016).
Anticancer Activity
Analysis of Anticancer Properties
- Research into 1-(4-methylpiperazin-1-yl)isoquinolines with different heteroaromatic substituents revealed that the nature of these substituents significantly influenced their anticancer activities. This indicates a promising avenue for developing new anticancer drugs (Konovalenko et al., 2022).
Eigenschaften
IUPAC Name |
2-amino-1-(4-methylpiperazin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-16-7-9-17(10-8-16)14(18)13(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWTLIEHGUJVESA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
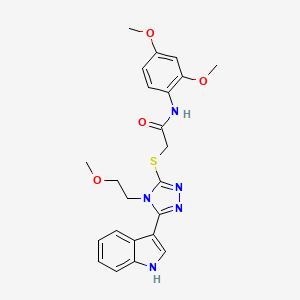
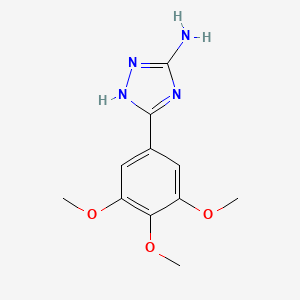

![1,3,6,7-tetramethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897098.png)

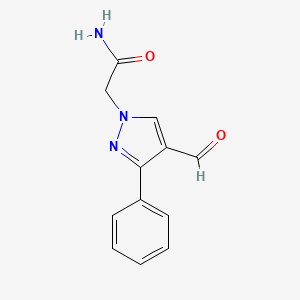
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2897107.png)

![4-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2897109.png)
![2-[2-[(2-hydroxyphenyl)methylamino]phenyl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2897110.png)
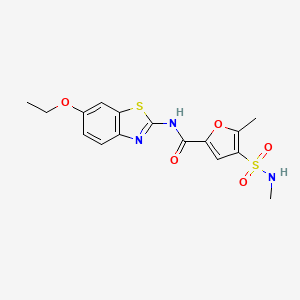
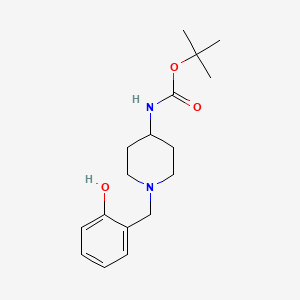
![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

